molecular formula C12H13N3O4 B165902 tert-Butyl 5-Nitro-1H-indazole-1-carboxylate CAS No. 129488-09-1

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

Cat. No.: B165902
CAS No.: 129488-09-1
M. Wt: 263.25 g/mol
InChI Key: YXAJFAVMXBRTMU-UHFFFAOYSA-N
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Description

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a tert-butyl ester group at the 1-position and a nitro group at the 5-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate typically involves the nitration of an indazole derivative followed by esterification. One common method involves the nitration of 1H-indazole-1-carboxylic acid with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indazole-1-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and esterification steps, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 5-Amino-1H-indazole-1-carboxylate

    Substitution: Various substituted indazole derivatives depending on the nucleophile used

    Ester Hydrolysis: 5-Nitro-1H-indazole-1-carboxylic acid

Scientific Research Applications

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring can bind to various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate
  • tert-Butyl 5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 5-fluoro-1H-indazole-1-carboxylate

Uniqueness

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester group, which confer distinct chemical reactivity and biological activity. The nitro group allows for various chemical transformations, while the tert-butyl ester group provides stability and lipophilicity, enhancing its potential as a drug candidate .

Properties

IUPAC Name

tert-butyl 5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAJFAVMXBRTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467645
Record name tert-Butyl 5-Nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-09-1
Record name tert-Butyl 5-Nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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